molecular formula C10H15N3O2S B2632239 N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 736957-46-3

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2632239
CAS No.: 736957-46-3
M. Wt: 241.31
InChI Key: FRGASSWCQJWXTQ-UHFFFAOYSA-N
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Description

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the reaction of methylamine hydrochloride with an ester precursor in the presence of sodium ethoxide. The mixture is refluxed for several hours to yield the desired product . This method ensures the formation of the compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-3-4-7-5-8(14)13-10(12-7)16-6-9(15)11-2/h5H,3-4,6H2,1-2H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGASSWCQJWXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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